(4-Bromo-3-fluoro-2-pyridyl)methanamine
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Overview
Description
(4-Bromo-3-fluoro-2-pyridyl)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 4th position, a fluorine atom at the 3rd position, and a methanamine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluoro-2-pyridyl)methanamine typically involves the halogenation of pyridine derivatives followed by aminationThe reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluoro-2-pyridyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) and solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and coupled products with extended aromatic systems.
Scientific Research Applications
(4-Bromo-3-fluoro-2-pyridyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics .
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluoro-2-pyridyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-fluorophenyl)methanamine
- (4-Bromo-3-fluorophenyl)methanamine hydrochloride
- (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride
Uniqueness
(4-Bromo-3-fluoro-2-pyridyl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C6H6BrFN2 |
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Molecular Weight |
205.03 g/mol |
IUPAC Name |
(4-bromo-3-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2 |
InChI Key |
ZBZOYHRGLHSWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)CN |
Origin of Product |
United States |
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